N-(2,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-8-ethoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO4/c1-2-24-15-5-3-4-10-8-12(18(23)25-16(10)15)17(22)21-14-7-6-11(19)9-13(14)20/h3-9H,2H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVSDWPFUYDMHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Amidation Reaction: The final step involves the reaction of the chromene derivative with 2,4-dichloroaniline to form the desired carboxamide. This reaction is typically carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl moiety, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with reactive oxygen species (ROS) pathways, contributing to its antioxidant properties.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The 2,4-dichlorophenyl group in the target compound contrasts with methoxy or sulfamoyl substituents in analogs. Chlorine atoms may enhance stability and membrane permeability but reduce solubility compared to polar groups like sulfonamide .
Physicochemical Properties
- Melting Points : Compounds with sulfonamide (e.g., 12, >300°C) or acetamido groups (e.g., ) exhibit higher melting points due to hydrogen bonding, whereas alkyl or methoxy substituents (e.g., ) result in lower melting ranges.
- Solubility : The 2,4-dichlorophenyl group in the target compound may reduce aqueous solubility compared to sulfamoyl or methoxy analogs, necessitating formulation adjustments for bioavailability.
Biological Activity
N-(2,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a chromene core with an ethoxy group and a 2,4-dichlorophenyl moiety. The synthesis typically involves multi-step reactions including:
- Formation of the Chromene Core : Achieved through cyclization reactions involving phenolic derivatives and α,β-unsaturated carbonyl compounds.
- Introduction of the Ethoxy Group : Accomplished via etherification using ethyl halides in the presence of bases such as potassium carbonate.
1. Antioxidant Properties
This compound has demonstrated significant antioxidant activity. It is believed to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases.
2. Anti-inflammatory Effects
The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This action suggests potential applications in treating inflammatory conditions.
3. Antimicrobial Activity
Research indicates that this chromene derivative exhibits antimicrobial properties against a range of pathogens, making it a candidate for developing new antimicrobial agents.
4. Anticancer Potential
Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines. It has been evaluated against various cancer types, including breast and leukemia cell lines, with promising results in inhibiting cell proliferation.
The biological effects of this compound are mediated through several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory and metabolic pathways.
- Receptor Interaction : It may modulate signal transduction pathways by binding to specific receptors.
- DNA/RNA Interaction : The compound can affect gene expression by interacting with nucleic acids.
Research Findings and Case Studies
| Study | Findings | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Study 1 | Induced apoptosis | MCF-7 (breast cancer) | 0.65 µM |
| Study 2 | Inhibited COX enzymes | Various inflammatory models | Not specified |
| Study 3 | Antimicrobial activity | E. coli, Staphylococcus aureus | Not specified |
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing N-(2,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide?
- Methodology : The synthesis of structurally analogous coumarin-carboxamide derivatives typically involves:
Core scaffold formation : Condensation of substituted salicylaldehydes with active methylene compounds (e.g., diethyl malonate) to form the coumarin ring.
Carboxamide coupling : Reaction of the coumarin-3-carboxylic acid intermediate with 2,4-dichloroaniline via acyl chloride intermediates or using coupling agents like EDCI/HOBt.
Etherification : Introduction of the ethoxy group at the 8-position via nucleophilic substitution (e.g., using ethyl bromide/K₂CO₃ in DMF) .
- Purification : Flash column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (acetone/water) to obtain high-purity crystals .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : To confirm substituent positions (e.g., ethoxy group at δ ~4.0–4.5 ppm for -OCH₂CH₃; aromatic protons for dichlorophenyl at δ 7.2–8.0 ppm) and lactone carbonyl (δ ~160–165 ppm) .
- HRMS : For molecular ion verification (e.g., [M+H]+ calculated vs. observed mass with <2 ppm error) .
- FT-IR : To identify carbonyl stretches (C=O lactone at ~1720 cm⁻¹; amide C=O at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the carboxamide coupling step?
- Variables to test :
- Solvent : Compare polar aprotic solvents (DMF, DMSO) vs. dichloromethane. DMF enhances solubility of aromatic amines but may increase side reactions.
- Catalyst : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Temperature : Elevated temperatures (50–60°C) may reduce reaction time but risk decomposition.
Q. How to resolve contradictions in NMR data for regioisomeric impurities?
- Case study : If unexpected peaks arise in the aromatic region (e.g., δ 6.5–7.5 ppm), use 2D NMR (HSQC, HMBC) to assign coupling between protons and carbons, distinguishing between ortho/meta/para substituents on the dichlorophenyl group.
- Comparative analysis : Synthesize and characterize regioisomeric controls (e.g., N-(3,4-dichlorophenyl) analog) to benchmark spectral signatures .
Q. What mechanistic insights exist for the cyclization step forming the coumarin core?
- Proposed pathway : The Kostanecki-Robinson reaction involves base-catalyzed cyclodehydration of keto-ester intermediates. Key factors:
- Base selection : K₂CO₃ or piperidine for mild conditions vs. strong bases (NaOH) for faster kinetics.
- Solvent effects : Ethanol or acetic acid may stabilize transition states via hydrogen bonding .
- Kinetic studies : Use in situ monitoring (e.g., Raman spectroscopy) to identify rate-determining steps .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and observed HPLC purity?
- Hypotheses :
- Degradation : Hydrolysis of the ethoxy group under acidic/basic conditions. Confirm via stability studies (pH 1–14, 24h).
- Co-elution : Use orthogonal methods (e.g., HPLC with diode array detection vs. LC-MS) to distinguish co-eluting impurities .
Biological Activity Profiling
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
